2,4-Pyrimidinediamine, 6-fluoro-N,N'-bis(phenylmethyl)-
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Overview
Description
2,4-Pyrimidinediamine, 6-fluoro-N,N’-bis(phenylmethyl)- is a chemical compound with the molecular formula C18H17FN4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom and two phenylmethyl groups attached to the pyrimidine ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 6-fluoro-N,N’-bis(phenylmethyl)- typically involves the reaction of 2,4-diaminopyrimidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 6-fluoro-N,N’-bis(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2,4-Pyrimidinediamine, 6-fluoro-N,N’-bis(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 6-fluoro-N,N’-bis(phenylmethyl)- involves its interaction with specific molecular targets. The fluorine atom and phenylmethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: This compound shares a similar pyrimidine core but differs in the presence of chlorine atoms instead of phenylmethyl groups.
N,N’-Dibenzyl-6-fluoro-2,4-pyrimidinediamine: Similar in structure but lacks the specific substitution pattern of 2,4-Pyrimidinediamine, 6-fluoro-N,N’-bis(phenylmethyl)-.
Uniqueness
The unique combination of a fluorine atom and two phenylmethyl groups in 2,4-Pyrimidinediamine, 6-fluoro-N,N’-bis(phenylmethyl)- imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
188987-70-4 |
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Molecular Formula |
C18H17FN4 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-N,4-N-dibenzyl-6-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H17FN4/c19-16-11-17(20-12-14-7-3-1-4-8-14)23-18(22-16)21-13-15-9-5-2-6-10-15/h1-11H,12-13H2,(H2,20,21,22,23) |
InChI Key |
WRHOXICHYVGGDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC(=N2)NCC3=CC=CC=C3)F |
Origin of Product |
United States |
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